molecular formula C17H18N4O3 B5480767 3-methyl-7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

3-methyl-7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B5480767
M. Wt: 326.35 g/mol
InChI Key: VVOXSNCLJMETSN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For imidazole derivatives, these can vary widely. Some imidazole derivatives are used in commercially available drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

The future directions in the field of imidazole research involve the development of new synthetic methodologies and the discovery of novel imidazole-based drugs . The broad range of biological activities exhibited by imidazole derivatives suggests that they will continue to be a focus of research in the future .

Properties

IUPAC Name

3-methyl-7-(4-phenyl-1H-imidazole-5-carbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20-9-17(24-16(20)23)7-8-21(10-17)15(22)14-13(18-11-19-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXSNCLJMETSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=C(N=CN3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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